(4-(Methylsulfonyl)phenyl)hydrazine
Overview
Description
“(4-(Methylsulfonyl)phenyl)hydrazine” is a chemical compound with the CAS Number: 17852-67-4 . It is also known as 1-[4-(methylsulfonyl)phenyl]hydrazine hydrochloride . The compound is a solid powder at room temperature .
Molecular Structure Analysis
The molecular structure of “(4-(Methylsulfonyl)phenyl)hydrazine” is represented by the InChI Code: 1S/C7H10N2O2S.ClH/c1-12(10,11)7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H . This indicates that the compound has a molecular weight of 222.7 .
Physical And Chemical Properties Analysis
“(4-(Methylsulfonyl)phenyl)hydrazine” is a solid powder at room temperature . It has a boiling point of 202 degrees Celsius (dec.) .
Scientific Research Applications
Synthesis of Indole Derivatives
(4-(Methylsulfonyl)phenyl)hydrazine is used in the synthesis of 2-(4-methylsulfonyl phenyl) indole derivatives . These derivatives have been designed and synthesized for their potential antimicrobial and anti-inflammatory activities .
Antimicrobial Activity
The synthesized compounds from (4-(Methylsulfonyl)phenyl)hydrazine have shown promising antimicrobial activity. For instance, compound 7g was identified to be the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, respectively, with a safe therapeutic dose .
Anti-inflammatory Activity
The compounds derived from (4-(Methylsulfonyl)phenyl)hydrazine have also demonstrated good anti-inflammatory activity. They showed excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib .
COX Inhibitory Activity
The synthesized compounds were assessed for their COX inhibitory activities. A molecular modeling study for compounds 7b, 7h, and 7i into COX-2 active site was correlated with the results of in vitro COX-2 inhibition assays .
Nitric Oxide Release
Compounds 9a–c were found to release moderate amounts of nitric oxide (NO) to decrease the side effects associated with selective COX-2 inhibitors . This is beneficial as nitric oxide showed vasodilator activity and inhibition of platelet aggregation .
Safety and Hazards
“(4-(Methylsulfonyl)phenyl)hydrazine” is classified under the GHS07 hazard class . The compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-(Methylsulfonyl)phenylhydrazine is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain .
Mode of Action
4-(Methylsulfonyl)phenylhydrazine interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins. This results in a decrease in inflammation and pain .
Result of Action
The inhibition of COX-2 by 4-(Methylsulfonyl)phenylhydrazine leads to a reduction in the production of pro-inflammatory prostaglandins . This results in decreased inflammation and pain. Some derivatives of this compound have also shown antimicrobial activity .
Action Environment
The action, efficacy, and stability of 4-(Methylsulfonyl)phenylhydrazine can be influenced by various environmental factorsFor instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of similar compounds, is known to be influenced by environmental conditions .
properties
IUPAC Name |
(4-methylsulfonylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)7-4-2-6(9-8)3-5-7/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYAENSFCNMJQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939096 | |
Record name | [4-(Methanesulfonyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methylsulfonyl)phenyl)hydrazine | |
CAS RN |
877-66-7, 17852-67-4 | |
Record name | p-(Methylsulfonyl)phenylhydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylsulphonyl)phenylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [4-(Methanesulfonyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methylsulphonyl)phenylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (4-(Methylsulfonyl)phenyl)hydrazine in the synthesis described in the research paper?
A1: (4-(Methylsulfonyl)phenyl)hydrazine serves as a crucial reagent in the synthesis of 1-(4-methanesulfonylphenyl)-5-[4-(N-alkylaminophenyl)]-3-(trifluoromethyl)-1H-pyrazoles []. It participates in a regiospecific cyclization-dehydration reaction with 1-[(4-(N-alkyl-N-(tert-butyloxycarbony)amino)-phenyl]-4,4,4-trifluorobutane-1,3-done. This reaction occurs in refluxing ethanol, leading to the formation of the desired pyrazole structure and simultaneous removal of the N-tert-butyloxycarbonyl protecting group.
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